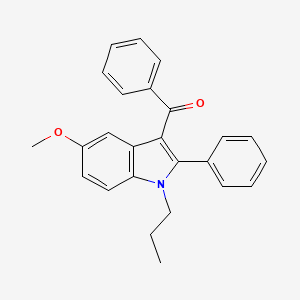
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Synthetic indole derivatives with antiviral activity.
Indole-2-carboxylate derivatives: Compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57168-03-3 |
|---|---|
Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5-methoxy-2-phenyl-1-propylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C25H23NO2/c1-3-16-26-22-15-14-20(28-2)17-21(22)23(24(26)18-10-6-4-7-11-18)25(27)19-12-8-5-9-13-19/h4-15,17H,3,16H2,1-2H3 |
InChI Key |
GYPFAJRZQRTYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















